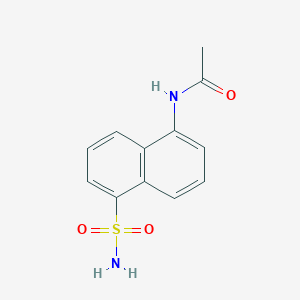

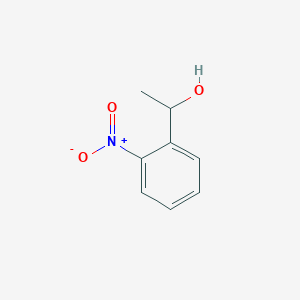

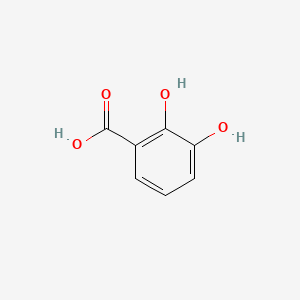

![molecular formula C9H10N2O2 B014837 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 63388-01-2](/img/structure/B14837.png)

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. A noteworthy synthesis approach is the one-pot synthesis technique, which combines multiple reactants to form the desired product in a single reaction vessel, enhancing efficiency and yield. An example includes the formation of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles through the reaction of o-phenylenediamine with substituted aromatic aldehydes, facilitated by catalysts such as 1-heptanesulfonic acid sodium salt in a mixture of acetonitrile and water (Jadhav et al., 2009).

Scientific Research Applications

-

Metal–Organic Frameworks (MOFs)

- Imidazole multicarboxylate-based MOFs have been synthesized for proton conduction research .

- The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was used to build up more structurally stable MOFs .

- These MOFs demonstrated temperature- and humidity-dependent proton conductivities .

- The best proton conductivities could reach 10−4 S·cm−1 at 100 °C and 98% RH .

-

Energetic Ionic Liquids (EILs)

- A series of imidazolium EILs with a nitrooxyethyl or hydroxyethyl side chain in their cations were synthesized .

- These EILs were fully characterized by FT-IR, UV/Vis, ESI-MS, 1H NMR, 13C NMR, or elemental analysis .

- The thermal properties of the EILs were investigated via differential scanning calorimetry (DSC) and thermo-gravimetric analysis (TGA) .

- The detonation velocities of ionic liquids are 6.84-7.63 km s−1, which are between those of TNT and RDX .

-

Epoxy Curing Agents

-

Metal–Organic Frameworks (MOFs)

- Imidazole multicarboxylate-based MOFs have been synthesized for proton conduction research .

- The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was used to build up more structurally stable MOFs .

- These MOFs demonstrated temperature- and humidity-dependent proton conductivities .

- The best proton conductivities could reach 10−4 S·cm−1 at 100 °C and 98% RH .

-

Energetic Ionic Liquids (EILs)

- A series of imidazolium EILs with a nitrooxyethyl or hydroxyethyl side chain in their cations were synthesized .

- These EILs were fully characterized by FT-IR, UV/Vis, ESI-MS, 1H NMR, 13C NMR, or elemental analysis .

- The thermal properties of the EILs were investigated via differential scanning calorimetry (DSC) and thermo-gravimetric analysis (TGA) .

- The detonation velocities of ionic liquids are 6.84-7.63 km s−1, which are between those of TNT and RDX .

-

Epoxy Curing Agents

properties

IUPAC Name |

3-(2-hydroxyethyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-6-5-11-8-4-2-1-3-7(8)10-9(11)13/h1-4,12H,5-6H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONXBNQBUCKCLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400048 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

63388-01-2 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

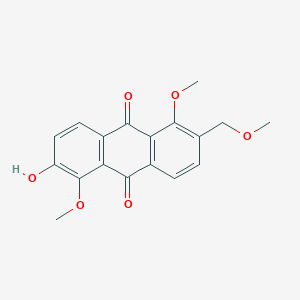

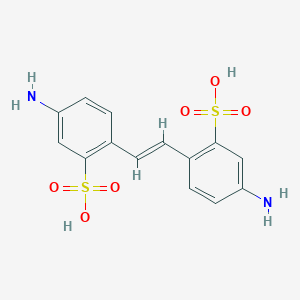

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

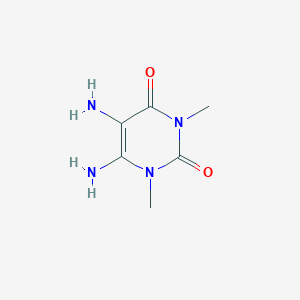

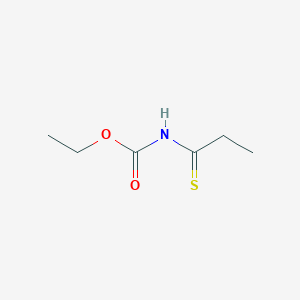

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)

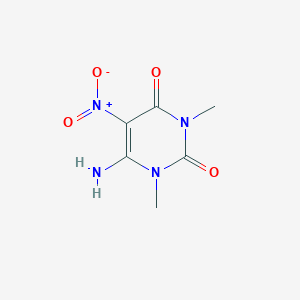

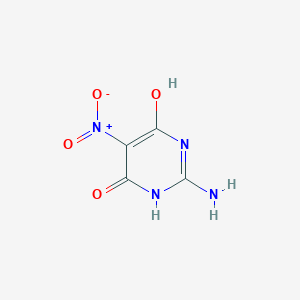

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)